molecular formula C19H18ClNO B3903859 4-{[allyl(3-phenylprop-2-yn-1-yl)amino]methyl}-2-chlorophenol

4-{[allyl(3-phenylprop-2-yn-1-yl)amino]methyl}-2-chlorophenol

Cat. No.: B3903859
M. Wt: 311.8 g/mol
InChI Key: VBZDCKKBOYHMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the alkyne group could potentially introduce some rigidity into the molecule, while the phenyl rings could participate in π-π stacking interactions. The exact structure would need to be determined experimentally, for example by X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under the right conditions. For example, the allyl group could participate in reactions typical of alkenes, such as addition reactions. The alkyne group could undergo reactions such as hydroboration or reduction. The amino group could be acylated or alkylated, and the phenol could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and phenol groups could make it somewhat soluble in water, while the nonpolar allyl, phenyl, and alkyne groups could make it soluble in organic solvents .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The exact hazards would depend on its specific physical and chemical properties, which could include flammability, reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules, optimizing its synthesis, and investigating potential applications .

Properties

IUPAC Name

2-chloro-4-[[3-phenylprop-2-ynyl(prop-2-enyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-2-12-21(13-6-9-16-7-4-3-5-8-16)15-17-10-11-19(22)18(20)14-17/h2-5,7-8,10-11,14,22H,1,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDCKKBOYHMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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